2,4-Dioxo-1,3-diazinane-5-carbonyl chloride
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Overview
Description
2,4-Dioxo-1,3-diazinane-5-carbonyl chloride is a chemical compound with significant importance in organic synthesis and various industrial applications. This compound is characterized by its unique structure, which includes a diazinane ring with two oxo groups and a carbonyl chloride functional group. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,3-diazinane-5-carbonyl chloride typically involves the reaction of a suitable diazinane precursor with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. For instance, the reaction can be performed in an inert atmosphere using solvents like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process often includes steps for purification and isolation of the product, such as distillation or crystallization, to achieve high purity levels required for further applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dioxo-1,3-diazinane-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,4-Dioxo-1,3-diazinane-5-carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed:
Amides and Esters: Formed through substitution reactions.
2,4-Dioxo-1,3-diazinane-5-carboxylic acid: Formed through hydrolysis.
Hydroxylated Derivatives: Formed through reduction.
Scientific Research Applications
2,4-Dioxo-1,3-diazinane-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-diazinane-5-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The compound can interact with biological molecules, modifying their structure and function, which is particularly useful in drug development and biochemical studies.
Comparison with Similar Compounds
4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride: Similar in structure but with an ethyl group and piperazine ring.
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Contains a dioxane ring with bromine substituents.
Uniqueness: 2,4-Dioxo-1,3-diazinane-5-carbonyl chloride is unique due to its diazinane ring structure and the presence of both oxo and carbonyl chloride functional groups. This combination imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H5ClN2O3 |
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Molecular Weight |
176.56 g/mol |
IUPAC Name |
2,4-dioxo-1,3-diazinane-5-carbonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3/c6-3(9)2-1-7-5(11)8-4(2)10/h2H,1H2,(H2,7,8,10,11) |
InChI Key |
HBEVEIQINJOXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)C(=O)Cl |
Origin of Product |
United States |
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